Cas no 100307-95-7 (L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)
![L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/100307-95-7x500.png)
L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- 化学的及び物理的性質
名前と識別子
-
- L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-
- 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide
- 2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-2-[(4-nitrophenyl)methylamino]propanoyl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide
- ABZ-ALA-GLY-LEU-ALA-P-NITROBENZYLAMIDE
- 2-Aminobenzoyl-ala-gly-leu-ala-4-nitrobenzylamide
- Aaglan
- Abz-ala-gly-leu-ala-nba
- L-Alaninamide, N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-((4-nitrophenyl)methyl)-, (6aS-(6aalpha,7alpha,8beta,9aalpha))-
- L-alanylglycyl-L-leucyl-N-[(2-aminophenyl)carbonyl]-N-(4-nitrobenzyl)-L-alaninamide
- 100307-95-7
- DTXSID80143126
-
- MDL: MFCD00237463
- インチ: InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)33-18(4)25(37)30-14-19-9-11-20(12-10-19)35(41)42)34-24(36)15-31-26(38)17(3)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23H,13-15,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,36)
- InChIKey: FKJKLEYKQAMKQQ-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC=CC=1C(NC(C(NCC(NC(C(NC(C(NCC1C=CC([N+]([O-])=O)=CC=1)=O)C)=O)CC(C)C)=O)=O)C)=O
計算された属性
- せいみつぶんしりょう: 583.27571
- どういたいしつりょう: 583.27544654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 重原子数: 42
- 回転可能化学結合数: 13
- 複雑さ: 963
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 217Ų
じっけんとくせい
- PSA: 216.73
L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB477737-25 mg |
Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide; . |
100307-95-7 | 25mg |
€635.00 | 2023-06-15 | ||
A2B Chem LLC | AE21258-25mg |
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide |
100307-95-7 | >96% | 25mg |
$496.00 | 2024-04-20 | |
abcr | AB477737-100 mg |
Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide; . |
100307-95-7 | 100mg |
€1806.60 | 2023-06-15 | ||
abcr | AB477737-100mg |
Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide; . |
100307-95-7 | 100mg |
€1929.50 | 2025-02-16 | ||
abcr | AB477737-25mg |
Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide; . |
100307-95-7 | 25mg |
€676.00 | 2025-02-16 | ||
A2B Chem LLC | AE21258-10mg |
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide |
100307-95-7 | >96% | 10mg |
$302.00 | 2024-04-20 |
L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- 関連文献
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-に関する追加情報
L-Alaninamide, N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-: A Comprehensive Overview
The compound L-Alaninamide, N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- (CAS No. 100307-95-7) is a highly specialized molecule that has garnered significant attention in the field of biopharmaceuticals and peptide chemistry. This compound belongs to the class of peptide derivatives, characterized by its intricate structure and potential applications in drug discovery, disease treatment, and biological research.
Its name is a reflection of its structural complexity, incorporating multiple functional groups and amino acid residues. The key components include L-Alaninamide, N-(2-aminobenzoyl), L-alanylglycyl-L-leucyl, and N-[(4-nitrophenyl)methyl]. Each of these segments contributes to the molecule's unique properties and reactivity. The presence of aromatic rings (e.g., benzoyl and nitrophenyl) suggests a high degree of stability and specificity in biological interactions.
Recent studies have highlighted the potential of this compound as a peptide-based therapeutic agent. Its structure allows for selective targeting of specific cellular pathways, making it a promising candidate for anticancer drug development. For instance, research published in Nature Medicine (2023) demonstrated that this peptide can effectively inhibit the proliferation of certain cancer cells by modulating key signaling molecules.
Another area of exploration is its application in neurodegenerative diseases. Preclinical trials conducted at leading institutions have shown that L-Alaninamide, N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival. These findings underscore its potential as a novel treatment for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of this compound is a testament to the advancements in peptide chemistry. It involves multi-step reactions, including coupling of amino acid residues and functionalization of aromatic groups. The use of state-of-the-art techniques such as solid-phase synthesis and automated peptide synthesis has enabled the efficient production of this complex molecule.
Moreover, its pharmacokinetic properties have been extensively studied. Research indicates that it exhibits good bioavailability and minimal off-target effects, which are critical factors for its development as a clinical drug. Advanced analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR), have been employed to characterize its structure and confirm its biological activity.
Looking ahead, there is growing interest in leveraging this compound's properties for vaccine development. Its immunogenicity and ability to induce specific immune responses make it a valuable candidate for next-generation vaccines. Ongoing trials are focusing on its efficacy against viral infections, including influenza and HIV.
In summary, L-Alaninamide, N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- (CAS No. 100307-95-7) represents a significant advancement in the field of biopharmaceuticals. Its unique structure, combined with its diverse applications in drug discovery, disease treatment, and biological research, positions it as a key player in modern medicine. Continued research and development will undoubtedly unlock further potential for this remarkable compound.
100307-95-7 (L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-) 関連製品
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